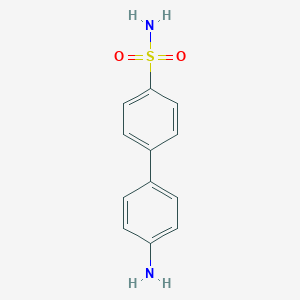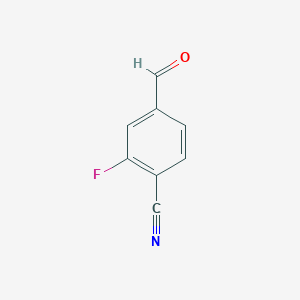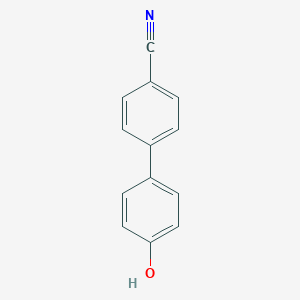
1-(4-Methylpyridin-2-yl)propan-1-one
Vue d'ensemble
Description
“1-(4-Methylpyridin-2-yl)propan-1-one” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(4-Methylpyridin-2-yl)propan-1-one” is 1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-2-yl)propan-1-one” is a liquid . Its molecular weight is 149.19 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
A novel compound related to 1-(4-Methylpyridin-2-yl)propan-1-one demonstrated significant antioxidant activity, DNA binding, and molecular docking studies, suggesting its potential as a nutraceutical (Yılmaz et al., 2020).
New ligands, including derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one, and their ruthenium(II) complexes, have shown promise in various applications such as catalysis and electrochemical reactions (Bian & Furue, 2009).
Derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one have been synthesized and studied for their antimicrobial and antioxidant activities, contributing to the development of biologically active compounds (Čižmáriková et al., 2020).
Research on efficient synthesis methods for 2,4-substituted [1,8]naphthyridines from related compounds shows the potential for effective synthesis of aryl derivatives (Abbiati et al., 2002).
A metal chelator derivative of 1-(4-Methylpyridin-2-yl)propan-1-one enhanced antitumor activity and cellular imaging by promoting apoptosis in cancer cells (Roy et al., 2011).
2-(4-Methylpyridin-2-yl)-1H-benzimidazole derivatives, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, showed significant data on tautomeric equilibrium, hydrogen bonds, and conformational inversion of partially saturated rings (Barni et al., 2003).
Novel cyclodidepsipeptides, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, have potential as effective inhibitors of xanthine oxidase and anti-inflammatory agents, which may aid in treating conditions like gout (Šmelcerović et al., 2013).
Propriétés
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSDRMALRIGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)propan-1-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

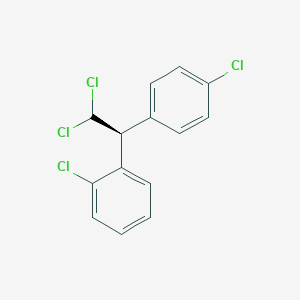
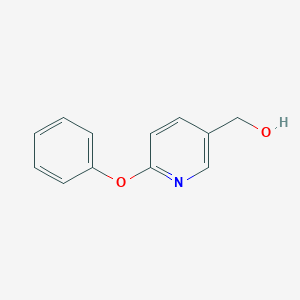
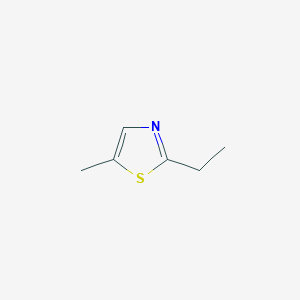

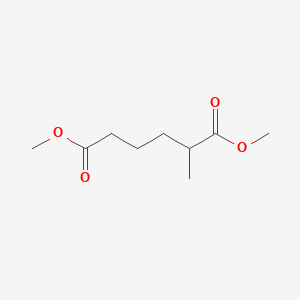
![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
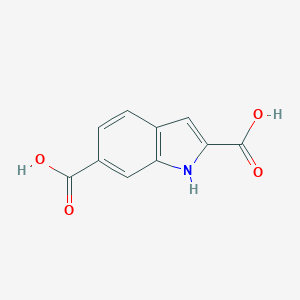
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)

![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)
